molecular formula C23H22FNO3 B2894724 Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate CAS No. 478259-01-7

Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate

Cat. No. B2894724
CAS RN: 478259-01-7
M. Wt: 379.431
InChI Key: RKHFVNGOTJXVKF-UHFFFAOYSA-N
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Description

Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H22FNO3 and its molecular weight is 379.431. The purity is usually 95%.
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Scientific Research Applications

Green Chemistry Synthesis

A study focused on the green synthesis of novel 1,4-dihydropyridine derivatives, showcasing an environmentally friendly approach to synthesizing compounds with potential anticancer activity. This research highlighted the synthesis under grindstone chemistry, a solvent-free condition, emphasizing the importance of sustainable practices in chemical synthesis. The study demonstrated that some of these synthesized compounds exhibit good anticancer activity against HepG2 cell lines, supported by molecular docking studies to understand their mechanism of action (Gomha et al., 2020).

Antagonist Molecular Probes for A3 Adenosine Receptors

Another research explored the functionalized congeners of 1,4-dihydropyridines as antagonist molecular probes for A3 adenosine receptors. These derivatives were designed to investigate the potential therapeutic applications targeting adenosine receptors, which play crucial roles in various physiological processes. The study provided insights into the selectivity and affinity of these compounds towards cloned human A3 adenosine receptors, highlighting the therapeutic potential of 1,4-dihydropyridine derivatives in treating diseases related to adenosine receptor dysregulation (Li et al., 1999).

Calcium-Channel Antagonist Activity

Research on two specific 1,4-dihydropyridine derivatives revealed their potential calcium-channel antagonist activity. This study contributes to the understanding of how structural modifications in 1,4-dihydropyridine derivatives can influence their function as calcium channel modulators. The findings could be significant for the development of new therapeutic agents targeting cardiovascular diseases (Linden et al., 2011).

Fluorobenzoyl Protective Groups in Synthesis

An innovative approach was demonstrated in the use of fluorobenzoyl protective groups in the synthesis of glycopeptides, where the presence of fluorine atoms was shown to suppress the beta-elimination of O-linked carbohydrates. This research underscores the significance of fluorine in modifying the reactivity and stability of synthetic intermediates, which could be applied to enhance the synthesis of complex biomolecules (Sjölin & Kihlberg, 2001).

Fluorescent Dyes for DNA Probes

A study on the practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines discussed the application of these dyes in DNA probes, highlighting the role of fluorine atoms in enhancing the spectral properties of fluorescent dyes. This research contributes to the development of more efficient and selective fluorescent markers for biological research and diagnostic applications (Kvach et al., 2009).

properties

IUPAC Name

benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO3/c1-14-20(16(3)26)22(18-9-11-19(24)12-10-18)21(15(2)25-14)23(27)28-13-17-7-5-4-6-8-17/h4-12,22,25H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHFVNGOTJXVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate

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